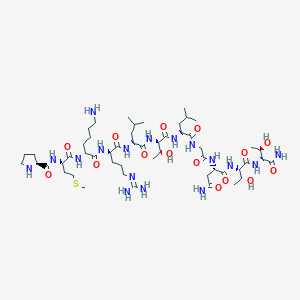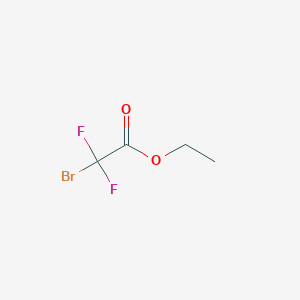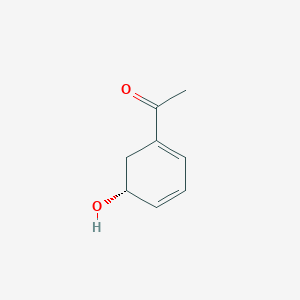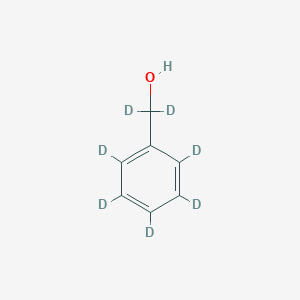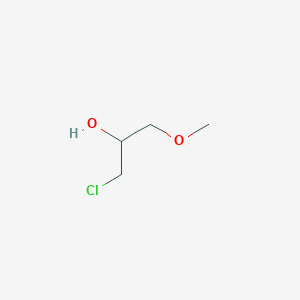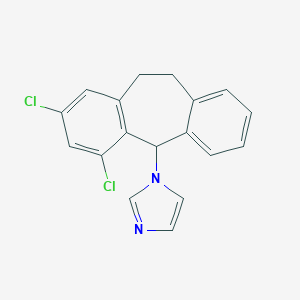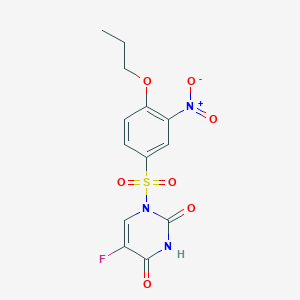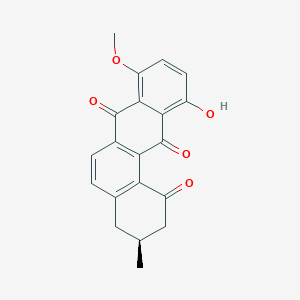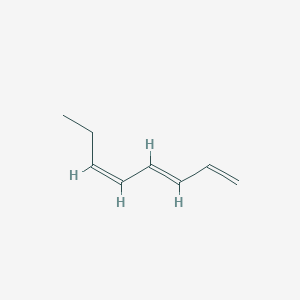
Fucoserratene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fucoserratene is an organic compound with the molecular formula C8H12 It is a type of triene, which means it contains three double bonds within its carbon chain The specific configuration of these double bonds is indicated by the (3E,5Z) notation, which describes the geometric isomerism of the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fucoserratene can be achieved through several methods. One common approach involves the use of alkyne metathesis, where an alkyne precursor undergoes a series of reactions to form the desired triene. Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the triene. The reaction conditions typically involve the use of a strong base, such as sodium hydride, and an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, this compound can be produced through catalytic processes that involve the use of transition metal catalysts. These catalysts facilitate the formation of the triene from simpler precursors, such as alkenes or alkynes. The reaction conditions often include high temperatures and pressures to achieve the desired yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Fucoserratene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triene into alkanes or other saturated compounds.
Substitution: The double bonds in this compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or osmium tetroxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Electrophiles: Such as bromine or chlorine for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkanes. Substitution reactions can result in halogenated derivatives .
Aplicaciones Científicas De Investigación
Fucoserratene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Fucoserratene involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific context and application .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Fucoserratene include:
(3E,5Z)-2,6-dimethyl-1,3,5-octatriene: A triene with additional methyl groups.
(3E,5Z)-undeca-1,3,5-triene: A longer triene with similar double bond configuration.
Uniqueness
This compound is unique due to its specific geometric isomerism and the resulting chemical properties. This configuration can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Propiedades
Número CAS |
33580-05-1 |
|---|---|
Fórmula molecular |
C8H12 |
Peso molecular |
108.18 g/mol |
Nombre IUPAC |
(3E,5Z)-octa-1,3,5-triene |
InChI |
InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3,5-8H,1,4H2,2H3/b7-5+,8-6- |
Clave InChI |
HOXGZVUCAYFWGR-YMBWGVAGSA-N |
SMILES |
CCC=CC=CC=C |
SMILES isomérico |
CC/C=C\C=C\C=C |
SMILES canónico |
CCC=CC=CC=C |
Pureza |
90% min. |
Sinónimos |
1,3E,5Z-Octatriene |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


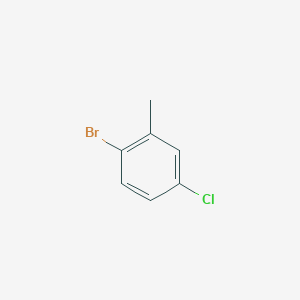
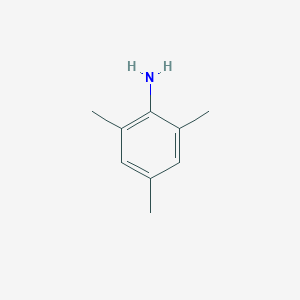
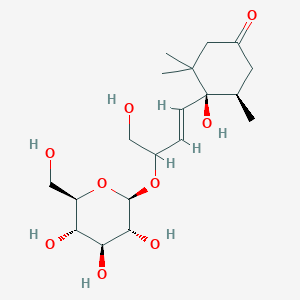


![Propanamide, N-[3-[[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B148816.png)
